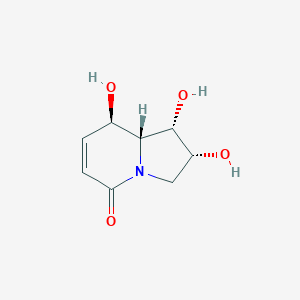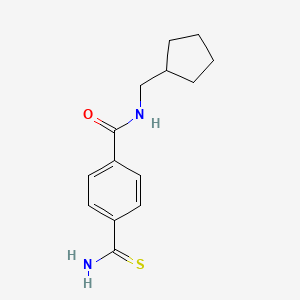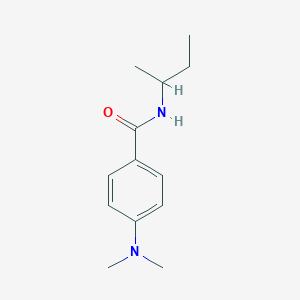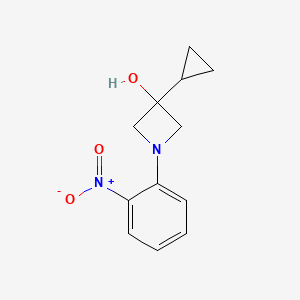
N-(2-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a chloro-substituted phenyl group and a carboxamide group attached to a dihydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves the reaction of 2-chloro-4-methylaniline with a suitable dihydropyridine precursor. One common method involves the use of acetic anhydride and a base such as triethylamine to facilitate the formation of the carboxamide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon can also enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-(2-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chloro-4-methylphenyl)methanesulfonamide
- 2,4-Dichloro-N-(2-chloro-4-methylphenyl)benzamide
- N-(2-chloro-4-methylphenyl)-N’-[2-(2-methoxyphenoxy)ethyl]urea
Uniqueness
N-(2-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern on the dihydropyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C13H11ClN2O2 |
|---|---|
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
N-(2-chloro-4-methylphenyl)-6-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-2-4-11(10(14)6-8)16-13(18)9-3-5-12(17)15-7-9/h2-7H,1H3,(H,15,17)(H,16,18) |
Clé InChI |
RRNTWILLYWSEIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=CNC(=O)C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-(5-hydroxy-1H-indol-3-yl)-2-(2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)propanamido)propanoic acid](/img/structure/B14898975.png)




